molecular formula C16H15NO4 B13695611 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde

Cat. No.: B13695611
M. Wt: 285.29 g/mol
InChI Key: WSHALRPKABKQJB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzaldehyde, featuring a hydroxyl group, a nitro group, and a phenylpropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde typically involves the nitration of 2-Hydroxy-5-(3-phenylpropyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzoic acid.

    Reduction: 2-Hydroxy-3-amino-5-(3-phenylpropyl)benzaldehyde.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the phenylpropyl group.

    3-Nitrobenzaldehyde: Lacks the hydroxyl and phenylpropyl groups.

    5-Hydroxy-2-nitrobenzaldehyde: Similar structure but with different positioning of the hydroxyl and nitro groups.

Uniqueness

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde is unique due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde

InChI

InChI=1S/C16H15NO4/c18-11-14-9-13(10-15(16(14)19)17(20)21)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,19H,4,7-8H2

InChI Key

WSHALRPKABKQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O

Origin of Product

United States

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